molecular formula C19H19NO7 B11185579 2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B11185579
M. Wt: 373.4 g/mol
InChI Key: CMKSIMVJKNDLRP-UHFFFAOYSA-N
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Description

2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached, such as dioxo, trimethoxyphenyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Dioxo Groups: The dioxo groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the quinoline derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the trimethoxyphenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the dioxo groups to form hydroxyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for Povarov reaction).

Major Products

    Oxidation Products: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Ester or amide derivatives of the original compound.

Scientific Research Applications

2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to the presence of both dioxo and trimethoxyphenyl groups, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C19H19NO7/c1-25-15-6-10(7-16(26-2)17(15)27-3)9-4-13-11(14(21)5-9)8-12(19(23)24)18(22)20-13/h6-9H,4-5H2,1-3H3,(H,20,22)(H,23,24)

InChI Key

CMKSIMVJKNDLRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2

Origin of Product

United States

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